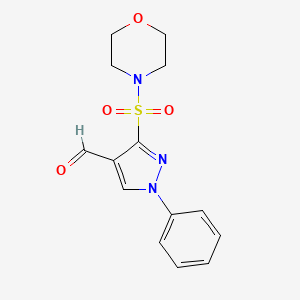

3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1353502-24-5

Cat. No.: VC5384247

Molecular Formula: C14H15N3O4S

Molecular Weight: 321.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353502-24-5 |

|---|---|

| Molecular Formula | C14H15N3O4S |

| Molecular Weight | 321.35 |

| IUPAC Name | 3-morpholin-4-ylsulfonyl-1-phenylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C14H15N3O4S/c18-11-12-10-17(13-4-2-1-3-5-13)15-14(12)22(19,20)16-6-8-21-9-7-16/h1-5,10-11H,6-9H2 |

| Standard InChI Key | APMDZDUNUKLUAA-UHFFFAOYSA-N |

| SMILES | C1COCCN1S(=O)(=O)C2=NN(C=C2C=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at three positions:

-

1-Position: A phenyl group (), enhancing aromatic interactions.

-

3-Position: A morpholine-4-sulfonyl group (), contributing to solubility and electronic effects.

-

4-Position: A formyl group (), enabling further derivatization via nucleophilic addition or condensation reactions .

The SMILES notation (C1COCCN1S(=O)(=O)C2=NN(C=C2C=O)C3=CC=CC=C3) and InChIKey (APMDZDUNUKLUAA-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 321.35 g/mol | |

| Melting Point | Not reported | |

| Solubility | Insufficient data | |

| logP | ~1.13 (predicted) |

The logP value, indicative of lipophilicity, suggests moderate permeability, aligning with morpholine’s polar nature . The absence of melting point and solubility data underscores the need for further experimental characterization.

Synthesis and Functionalization

Palladium-Catalyzed Cross-Coupling

A pivotal method involves Suzuki-Miyaura coupling, where a pyrazole triflate intermediate reacts with aryl boronic acids. For example:

-

Triflate Formation: 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde is treated with triflic anhydride to generate the triflate .

-

Coupling Reaction: The triflate undergoes Pd-catalyzed coupling with morpholine-4-sulfonyl boronic acid in 1,4-dioxane with and .

This method achieves moderate yields (36–76%) and is scalable for diverse pyrazole derivatives .

Vilsmeier-Haack Formylation

The aldehyde group is introduced via Vilsmeier-Haack reaction, where a chloromethyleneiminium salt intermediate is hydrolyzed to yield the carbaldehyde . This approach is critical for constructing the 4-formylpyrazole scaffold .

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the 3-position requires careful control of reaction conditions .

-

Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane) is essential due to byproduct formation .

Biological Activities and Mechanisms

Antimicrobial Properties

The sulfonamide moiety confers broad-spectrum antimicrobial activity. For instance, similar compounds inhibit Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) . The aldehyde group may synergize by disrupting microbial cell walls.

Anti-Inflammatory Effects

Pyrazole-carbaldehydes suppress COX-2 and TNF-α production, reducing inflammation in murine models . The morpholine ring’s oxygen atoms likely modulate NF-κB signaling .

Applications in Drug Discovery

Lead Optimization

The aldehyde group serves as a versatile handle for synthesizing:

-

Schiff Bases: Condensation with amines yields imines for antimicrobial screening .

-

Hydrazones: Reaction with hydrazines generates potential anticancer agents .

Pharmacokinetic Enhancement

The morpholine sulfonyl group improves aqueous solubility (logS: -2.10) , addressing a common limitation of pyrazole-based drugs. This modification also enhances metabolic stability by resisting cytochrome P450 oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume